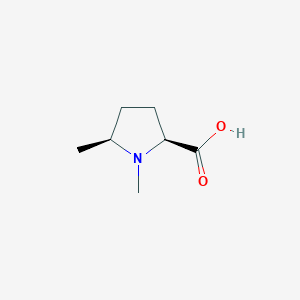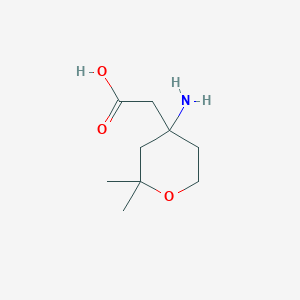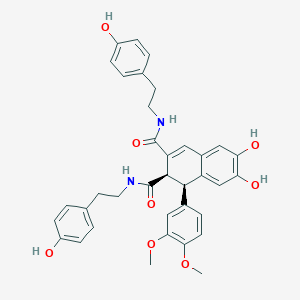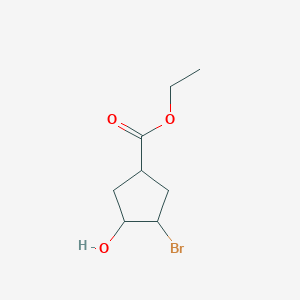![molecular formula C18H16N3O4- B13059972 [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate: is a chemical compound with a complex structure that includes a piperidine ring, a nitrophenyl group, and an aminobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate typically involves the reaction of 4-nitroaniline with piperidine-4-carboxaldehyde under specific conditions to form the intermediate [1-(4-Nitrophenyl)piperidin-4-ylidene]amine. This intermediate is then reacted with benzoic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl group in [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecule. The piperidine ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
Comparación Con Compuestos Similares
[1-(4-Fluorophenyl)piperazine]: Similar in structure but with a fluorine atom instead of a nitro group.
[1-(4-Methylphenyl)piperidine]: Similar piperidine ring but with a methyl group instead of a nitro group.
[1-(4-Chlorophenyl)piperidine]: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness: The presence of the nitrophenyl group in [1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate makes it unique compared to its analogs. This group imparts specific chemical reactivity and biological activity that is not observed in the other similar compounds. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
Propiedades
Fórmula molecular |
C18H16N3O4- |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-[[1-(4-nitrophenyl)piperidin-4-ylidene]amino]benzoate |
InChI |
InChI=1S/C18H17N3O4/c22-18(23)16-3-1-2-4-17(16)19-13-9-11-20(12-10-13)14-5-7-15(8-6-14)21(24)25/h1-8H,9-12H2,(H,22,23)/p-1 |
Clave InChI |
GOFHOUFYKWJDFE-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCC1=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)

![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)



![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)


![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
